1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Lipophilicity Drug-likeness Physicochemical profiling

1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine (CAS 1859486-76-2, molecular formula C9H10BrN3S, molecular weight 272.17 g/mol) is a synthetic heterocyclic amine comprising a 4-methyl-1H-pyrazol-3-amine core N-alkylated with a 2-bromothiophen-3-ylmethyl substituent. The compound is supplied at ≥95% purity and is primarily utilized as a versatile intermediate in medicinal chemistry and materials science, particularly for constructing pyrazole–thiophene hybrid scaffolds with potential kinase and bromodomain inhibitory activity.

Molecular Formula C9H10BrN3S
Molecular Weight 272.17 g/mol
Cat. No. B13301568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine
Molecular FormulaC9H10BrN3S
Molecular Weight272.17 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CC2=C(SC=C2)Br
InChIInChI=1S/C9H10BrN3S/c1-6-4-13(12-9(6)11)5-7-2-3-14-8(7)10/h2-4H,5H2,1H3,(H2,11,12)
InChIKeyVYNRXMGGEMAUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview: 1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine (CAS 1859486-76-2) as a Heterocyclic Building Block


1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine (CAS 1859486-76-2, molecular formula C9H10BrN3S, molecular weight 272.17 g/mol) is a synthetic heterocyclic amine comprising a 4-methyl-1H-pyrazol-3-amine core N-alkylated with a 2-bromothiophen-3-ylmethyl substituent [1]. The compound is supplied at ≥95% purity and is primarily utilized as a versatile intermediate in medicinal chemistry and materials science, particularly for constructing pyrazole–thiophene hybrid scaffolds with potential kinase and bromodomain inhibitory activity . Its defining structural feature is the specific placement of the bromine atom at the C2 position of the thiophene ring and the methyl group at the C4 position of the pyrazole ring, which together dictate its physicochemical and reactivity profile relative to closely related regioisomers and analogs [1].

Why In-Class Pyrazole–Thiophene Analogs Cannot Substitute for 1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine in Structure–Activity Programs


Generic substitution with other pyrazole–thiophene amines is precluded because the precise regioisomeric position of the bromine atom on the thiophene ring (C2 vs. C3 or C5) and the presence of the C4 methyl group on the pyrazole core produce distinct electronic, steric, and lipophilicity profiles that are non-interchangeable in structure–activity relationship (SAR) contexts [1]. Even among isomers sharing the same molecular formula, the computed XLogP3 value of 2.5 for the C2-bromo derivative differs materially from the des-methyl analog (XLogP3 1.9) [2], directly influencing membrane permeability, metabolic stability, and target-binding complementarity. Furthermore, the C4 methyl substituent on the pyrazole ring modulates the amine's hydrogen-bonding capacity and steric environment at the hinge-binding region of kinase active sites, an effect that cannot be replicated by compounds lacking this methyl group or carrying alternative substitution patterns [3]. Consequently, replacing this compound with a regioisomer or des-methyl analog in a validated SAR series risks loss of potency and selectivity.

Quantitative Differentiation Evidence for 1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine vs. Closest Analogs


XLogP3 Lipophilicity Differentiation: Target Compound vs. Des-Methyl Regioisomer

The computed XLogP3 value of 1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine is 2.5 [1], which is 0.6 log units higher than that of the des-methyl regioisomer 1-[(3-Bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine (XLogP3 = 1.9) [2]. This difference arises from the combined effects of the C2 bromine position on the thiophene and the C4 methyl on the pyrazole. The increased lipophilicity of the target compound predicts enhanced membrane permeability compared to the des-methyl analog, a property that is critical for cell-based assay performance and oral bioavailability in lead optimization campaigns.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Heavy Atom Count Differentiation vs. Des-Methyl and Des-Bromo Analogs

The target compound has a molecular weight of 272.17 g/mol with 14 heavy atoms [1]. This places it in a favorable lead-like chemical space compared to the dibrominated analog 4-bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-pyrazol-3-amine (MW 337.04 g/mol) , which adds a second bromine at the pyrazole C4 position and increases molecular weight by 64.87 g/mol. Conversely, the des-methyl analog 1-[(3-Bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine has a lower molecular weight of 258.14 g/mol [2]. The target compound occupies an intermediate position that balances the synthetic handle of a single bromine with a methyl group that adds lipophilicity without excessive molecular bulk.

Molecular weight Lead-likeness Fragment-based design

Class-Level Bromodomain Inhibition: Inference from the Dibrominated Analog

The closely related dibrominated analog 4-bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1856770-07-4) has been reported in BindingDB to inhibit BRD4-BD1 and BRD4-BD2 bromodomains with an IC50 of <100 nM [1]. This compound differs from the target only by the addition of a bromine at the pyrazole C4 position. Given the consensus that the 3-aminopyrazole moiety acts as an acetyl-lysine mimetic in bromodomain binding, the target compound—which retains the 3-amine but replaces the C4 bromine with a methyl group—is predicted to engage the same target class with potentially favorable selectivity due to the altered steric and electronic profile of the methyl substituent [2]. While direct assay data for the target compound are not publicly available, its use as a synthetic precursor to access BRD4-active chemotypes is supported by patent literature describing pyrazole derivatives as bromodomain inhibitors [3].

BRD4 Bromodomain inhibition Epigenetic probes

Regioisomeric Bromine Positioning: C2-Thiophene Impact on Cross-Coupling Reactivity

The bromine atom at the C2 position of the thiophene ring in the target compound is directly adjacent to the sulfur heteroatom, which exerts a strong electron-withdrawing inductive effect that activates the C–Br bond toward oxidative addition in palladium-catalyzed cross-coupling reactions [1]. In contrast, the regioisomer bearing bromine at C3 of thiophene (e.g., CAS 1250547-14-8) lacks this adjacent-sulfur activation, resulting in intrinsically lower reactivity in Suzuki–Miyaura and related couplings. The target compound's C2-bromo positioning therefore provides a more reliable and efficient synthetic handle for late-stage diversification compared to C3-bromo regioisomers, reducing catalyst loading and reaction times in library synthesis [2].

Suzuki coupling Cross-coupling Synthetic versatility

Purity Specification and Vendor Availability vs. Closest Analogs

The target compound is commercially available from at least two independent vendors (AKSci and Leyan) at a minimum purity specification of 95% . The des-methyl regioisomer 1-[(3-Bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine is similarly specified at 95% purity from AKSci , while the dibrominated analog 4-bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-pyrazol-3-amine is listed with no publicly stated purity specification from specialized suppliers . Multi-vendor sourcing of the target compound at a consistent 95% purity threshold provides procurement reliability and competitive pricing, reducing supply chain risk for ongoing research programs.

Purity specification Supplier comparison Procurement reliability

Hydrogen Bond Donor/Acceptor Profile Differentiation for Kinase Hinge-Binding Applications

The target compound possesses 1 hydrogen bond donor (3-amine NH2) and 3 hydrogen bond acceptors (pyrazole N2, thiophene S, and the amine lone pair), with a topological polar surface area (TPSA) of 72.1 Ų [1]. This HBD/HBA profile is identical in count to the des-methyl analog [2], but the C4 methyl group introduces steric bulk adjacent to the 3-amine that can bias the orientation of the amine relative to kinase hinge regions. In the broader pyrazole–thiophene hybrid class, 3-aminopyrazole derivatives have been validated as ATP-competitive kinase hinge binders, with the 3-amine donating a hydrogen bond to the backbone carbonyl of the hinge residue and the pyrazole N2 accepting a hydrogen bond from the hinge NH [3]. The C4 methyl substitution in the target compound sterically restricts the accessible conformations of the 3-amine, which may confer selectivity advantages over unsubstituted analogs in kinase panel screening.

Kinase inhibitors Hinge binder Hydrogen bonding

High-Value Application Scenarios for 1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity for Cell Permeability

The target compound's XLogP3 of 2.5—0.6 log units higher than the des-methyl regioisomer [1]—makes it a preferred hinge-binding scaffold in kinase inhibitor programs where improved passive membrane permeability is required without exceeding Lipinski's Rule of Five thresholds. Its intermediate molecular weight (272.17 g/mol) and single hydrogen bond donor further support oral bioavailability potential in lead optimization cascades.

BRD4 Bromodomain Probe Development via Pyrazole Acetyl-Lysine Mimetic Strategy

The 3-aminopyrazole core of the target compound serves as an acetyl-lysine mimetic, and the C4 methyl group offers a steric differentiation point relative to the dibrominated comparator that inhibits BRD4-BD1/BD2 with IC50 <100 nM [2]. Procurement of this compound enables exploration of C4-methyl SAR around the BRD4 bromodomain pocket, potentially yielding probes with improved selectivity over other BET family members.

High-Throughput Parallel Synthesis via Suzuki–Miyaura Cross-Coupling at the C2-Bromo Thiophene Handle

The enhanced reactivity of the C2-bromo thiophene toward Pd(0)-catalyzed cross-coupling [3] makes this compound an ideal diversification point for constructing libraries of pyrazole–thiophene hybrids. Multi-vendor availability at ≥95% purity supports bulk procurement for library synthesis, reducing per-compound costs in hit-to-lead campaigns.

Computational Chemistry and Property-Based Drug Design Benchmarking

The availability of computed physicochemical descriptors (XLogP3 2.5, TPSA 72.1 Ų, rotatable bond count 2) [4] enables this compound to serve as a well-characterized fragment or lead-like benchmark in computational property prediction and molecular docking studies, particularly for programs evaluating thiophene–pyrazole hybrid chemotypes against kinase and bromodomain targets.

Quote Request

Request a Quote for 1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.